3-Aminobenzofuran-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminobenzofuran-2-carboxylic acid is a heterocyclic organic compound that features a benzofuran ring with an amino group at the 3-position and a carboxylic acid group at the 2-position. Benzofuran derivatives are known for their diverse biological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-aminobenzofuran-2-carboxylic acid typically involves the cyclization of appropriate precursors. One common method starts with the reaction of 2-hydroxybenzonitrile with 4-(bromomethyl)pyridine in the presence of potassium carbonate, leading to the formation of 2-(pyridin-4-ylmethoxy)benzonitrile. This intermediate undergoes further reactions to yield the target compound .
Industrial Production Methods: Industrial production methods for benzofuran derivatives often involve catalytic processes that ensure high yield and purity. These methods may include the use of metal catalysts and optimized reaction conditions to facilitate the cyclization and functionalization of the benzofuran ring .
Chemical Reactions Analysis
Types of Reactions: 3-Aminobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The hydrogen atoms on the benzofuran ring can be substituted with various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine under controlled conditions.
Major Products: The major products formed from these reactions include nitrobenzofurans, benzofuran alcohols, and halogenated benzofurans .
Scientific Research Applications
3-Aminobenzofuran-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: Benzofuran derivatives have shown potential as anti-tumor, antibacterial, and antiviral agents.
Industry: It is used in the development of new materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 3-aminobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as acetylcholinesterase, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s. The compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission .
Comparison with Similar Compounds
- 3-Aminobenzofuran-2-carboxamide
- 2-Aminobenzofuran
- 3-Hydroxybenzofuran
Comparison: 3-Aminobenzofuran-2-carboxylic acid is unique due to its specific functional groups that confer distinct biological activities. Compared to 3-aminobenzofuran-2-carboxamide, the carboxylic acid group in this compound provides additional sites for hydrogen bonding, enhancing its interaction with biological targets. Similarly, the presence of the amino group at the 3-position differentiates it from 2-aminobenzofuran, leading to different reactivity and biological properties .
Properties
IUPAC Name |
3-amino-1-benzofuran-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,10H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBIPOJDDKCMTR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.